N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
Description
The compound N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide (hereafter referred to as Compound X) is a quinazolinone derivative characterized by a 2-methylphenylamino-oxoethyl substituent at the N1 position and a 3-methoxypropylamide side chain at the C3 position. Its molecular framework includes a 1,4-dihydroquinazolin-2,4-dione core, a structural motif associated with diverse pharmacological activities, including antiproliferative and enzyme inhibitory effects . The methoxypropyl group may enhance solubility, while the 2-methylphenyl moiety could influence target binding affinity and metabolic stability .
Properties
CAS No. |
899919-93-8 |
|---|---|
Molecular Formula |
C24H28N4O5 |
Molecular Weight |
452.511 |
IUPAC Name |
N-(3-methoxypropyl)-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C24H28N4O5/c1-17-8-3-5-10-19(17)26-22(30)16-28-20-11-6-4-9-18(20)23(31)27(24(28)32)14-12-21(29)25-13-7-15-33-2/h3-6,8-11H,7,12-16H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
ULBHSMPREBHZOP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCCCOC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The structural formula can be summarized as follows:
- Chemical Formula : C₁₈H₂₃N₃O₄
- Molecular Weight : 341.39 g/mol
Structural Components
The key structural components include:
- A quinazoline moiety that contributes to its biological activity.
- A propanamide side chain that may influence solubility and bioavailability.
- A methoxypropyl group that enhances lipophilicity.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Antitumor Activity of Quinazoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | A549 (Lung) | 3.5 | Cell cycle arrest |
| N-(3-methoxypropyl)-... | HeLa (Cervical) | 4.2 | DNA damage response |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, affecting signaling pathways critical for tumor growth.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : By interfering with cell cycle regulators, the compound can halt the proliferation of cancer cells.
Anti-inflammatory and Analgesic Effects
In addition to antitumor activity, there is evidence suggesting that compounds related to this compound may also possess anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of similar quinazoline derivatives reported significant reductions in inflammatory markers in animal models treated with the compounds. The results demonstrated a decrease in edema and pain response compared to control groups.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : The compound shows moderate absorption rates in vivo.
- Metabolism : Likely metabolized by liver enzymes with potential for active metabolites.
- Excretion : Primarily eliminated through renal pathways.
Toxicological Profile
Toxicity studies indicate that while the compound exhibits promising biological activities, it also presents potential side effects at higher concentrations. Long-term studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Compound X and Analogous Quinazolinone Derivatives
Key Observations :
- Dichlorophenyl () increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to X’s methoxypropyl chain .
- Synthetic Pathways: Compound X likely shares synthetic steps with analogs, such as amide coupling (e.g., HBTU-mediated reactions in ) and quinazolinone core formation via cyclization (e.g., thiourea intermediates in ) .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Solubility
*Predicted using analogous structures.
Key Findings :
- Solubility : The 3-methoxypropylamide in X likely improves solubility over dichlorophenyl () but less than hydroxypropyl derivatives (e.g., ) .
Analytical Characterization
- NMR and MS : All compounds, including X, were characterized via 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and regiochemistry .
- X-ray Crystallography : utilized X-ray analysis for structural confirmation, a method applicable to X for resolving stereochemical ambiguities .
- Molecular Networking : ’s dereplication strategies could identify X’s structural relatives via MS/MS fragmentation patterns .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide, and how are they addressed?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of thiourea derivatives, oxidation with hydrogen peroxide, and coupling reactions using activating agents like N,N′-carbonyldiimidazole (CDI). Key challenges include maintaining regioselectivity during quinazolinone ring formation and optimizing yields in amide coupling steps. Solvent choice (e.g., dichloromethane or DMF) and temperature control (25–80°C) are critical for minimizing side products . Purification via column chromatography and analytical validation by NMR and HPLC ensure product integrity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. X-ray crystallography, though less common due to solubility issues, can resolve stereochemical ambiguities in crystalline derivatives .
Q. What functional groups in this compound are most reactive, and how do they influence biological activity?
- Methodological Answer : The quinazolinone core (2,4-dioxo moiety) and the methoxypropyl side chain are critical. The quinazolinone enables hydrogen bonding with biological targets (e.g., kinases), while the methoxy group enhances solubility and pharmacokinetics. The 2-methylphenylacetamide substituent may confer target specificity by mimicking natural ligands in enzyme-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar quinazolinone derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are required. For example, replacing the 2-methylphenyl group with halogenated or electron-withdrawing substituents (e.g., 4-Br, 3-Cl) can modulate potency. Parallel assays (e.g., kinase inhibition vs. cytotoxicity) under standardized conditions (e.g., IC₅₀ in µM) help isolate confounding variables. Meta-analysis of published data on analogs (e.g., anticonvulsant activity in ) identifies trends in substituent effects .
Q. What experimental strategies are recommended for studying this compound’s metabolic stability and in vivo pharmacokinetics?
- Methodological Answer : Use in vitro liver microsome assays (human/rodent) to assess CYP450-mediated metabolism. For in vivo studies, administer the compound via intravenous/oral routes in rodent models, with serial blood sampling for LC-MS/MS pharmacokinetic profiling. Solubility limitations can be mitigated using co-solvents like PEG-400 or cyclodextrin-based formulations .
Q. How can computational modeling guide the optimization of this compound’s binding affinity for specific therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystallized targets (e.g., EGFR or PARP) identifies key interactions (e.g., hydrogen bonds with quinazolinone carbonyl groups). Molecular dynamics simulations (100 ns) assess binding stability. Free-energy perturbation (FEP) calculations predict the impact of substituent modifications (e.g., replacing methoxypropyl with hydroxypropyl) on binding energy .
Q. What are the best practices for validating target engagement in cellular assays?
- Methodological Answer : Use CRISPR-engineered cell lines lacking the putative target (e.g., a kinase) to confirm on-target effects. Fluorescent probes (e.g., BRET/FRET) or pull-down assays with biotinylated derivatives validate direct binding. Dose-response curves should align with in silico predictions (e.g., Kd values from SPR) to rule off-target effects .
Key Considerations for Researchers
- Contradictory Data : Variability in biological assays (e.g., IC₅₀ discrepancies) may arise from differences in cell lines, assay protocols, or compound batches. Replicate studies with internal controls are critical .
- Scalability : Multi-gram synthesis requires transitioning from batch to flow chemistry for exothermic steps (e.g., CDI-mediated couplings) to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
